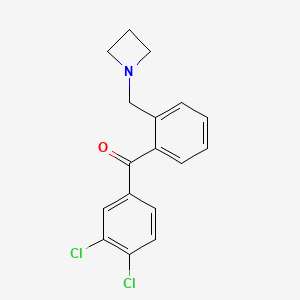

2'-Azetidinomethyl-3,4-dichlorobenzophenone

Description

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYXPVOZQQVDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643727 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-27-6 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthesis Pathway

The synthesis pathway for 2'-azetidinomethyl-3,4-dichlorobenzophenone can be summarized as follows:

Synthesis of Dichlorobenzophenone :

- Start with commercially available 4,4'-dichlorobenzophenone.

- Perform Friedel-Crafts acylation using chlorinated benzoyl chloride to introduce the necessary dichloro groups.

-

- React an appropriate amine (such as azetidin-1-amine) with a carbonyl compound.

- Use solvents like ethanol or dichloromethane to facilitate the reaction.

-

- Combine the synthesized azetidine with the dichlorobenzophenone derivative.

- Utilize coupling agents or catalysts to promote the formation of the final product.

Data Table: Summary of Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Friedel-Crafts Acylation | Dichlorobenzene, acyl chloride, AlCl3 | High | Requires temperature control |

| Azetidine Formation | Azetidin-1-amine, carbonyl compound | Variable | Depends on amine reactivity |

| Final Coupling Reaction | Azetidine derivative, dichlorobenzophenone | High | Coupling agents may enhance yield |

Research Findings

Recent studies have highlighted several factors influencing the synthesis of azetidinomethyl derivatives:

Reactivity of Amines : The choice of amine significantly affects both yield and purity. More reactive amines tend to provide higher yields but may also lead to side reactions.

Catalyst Selection : The use of different Lewis acids can alter reaction kinetics and product distribution, suggesting that careful selection is crucial for optimizing synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,4-dichlorobenzophenone undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

-

Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Amines, thiols, alkoxides, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted benzophenone derivatives.

Scientific Research Applications

2’-Azetidinomethyl-3,4-dichlorobenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,4-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Modulate Receptors: It can interact with cellular receptors, leading to changes in signal transduction pathways.

Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro vs. Methyl Groups

- 3,4-Dichlorobenzophenone (ASD3174): Molecular Weight: 251.11 g/mol Melting Point: 100–104°C Key Differences: Replacing the azetidinomethyl group with a simple benzophenone structure reduces steric hindrance and alters electronic properties.

- 2'-Azetidinomethyl-3,4-dimethylbenzophenone: Key Differences: Methyl groups (electron-donating) at the 3,4-positions instead of chlorine atoms (electron-withdrawing) would decrease the compound’s polarity and oxidative stability. This substitution may also reduce biological target affinity in pharmacological contexts due to weaker halogen bonding interactions .

Positional Isomerism: 3,4- vs. 4,4'-Dichloro Substitution

- 4,4'-Dichlorobenzophenone (ASD3159): Molecular Weight: Not explicitly stated but structurally similar to ASD3173. Melting Point: 144–146°C Key Differences: The 4,4'-dichloro isomer exhibits a higher melting point than the 3,4-dichloro analog (ASD3174), likely due to enhanced symmetry and crystallinity. This positional variation could influence solubility and metabolic stability in drug design applications.

Functional Group Variations: Hydroxy and Amino Derivatives

- 3,4-Dihydroxybenzophenone: Molecular Weight: 214.22 g/mol Applications: Used in UV stabilization and as a precursor in polymer synthesis. The dihydroxy groups increase hydrogen-bonding capacity, improving water solubility compared to dichloro derivatives. However, this also reduces lipophilicity, limiting blood-brain barrier penetration in pharmacological contexts .

- 2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone Hydrochloride: Key Differences: The amino and hydroxy groups introduce basicity and acidity, respectively, enabling pH-dependent solubility. This contrasts with the neutral, lipophilic nature of 2'-Azetidinomethyl-3,4-dichlorobenzophenone, which may favor passive membrane diffusion .

Environmental and Metabolic Stability

- 2,4'-Dichlorobenzophenone (DCBP): Role: A metabolite of dicofol degradation in aerobic soil, with a half-life of 7.6 days . Key Differences: The absence of the azetidinomethyl group in DCBP likely accelerates environmental degradation compared to the target compound. The azetidine moiety may hinder microbial enzymatic activity, increasing persistence in environmental matrices.

Research Implications and Gaps

The evidence highlights critical trends:

- Electron-withdrawing groups (e.g., Cl) enhance stability and reactivity but may reduce biodegradability.

- Positional isomerism significantly impacts physical properties (e.g., melting points) and environmental fate.

- Functional group diversity (azetidine, hydroxy, amino) modulates solubility and bioactivity.

However, specific data for this compound—such as synthetic routes, spectroscopic data, or biological activity—are absent in the provided sources. Further experimental studies are needed to elucidate its full profile.

Biological Activity

2'-Azetidinomethyl-3,4-dichlorobenzophenone is a synthetic organic compound characterized by the presence of an azetidine ring and a dichlorobenzophenone structure. Its molecular formula is C19H18Cl2N, indicating the presence of two chlorine atoms attached to the benzophenone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves:

- Formation of Benzophenone Core : The initial step includes synthesizing 3,4-dichlorobenzophenone through Friedel-Crafts acylation using 3,4-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst.

- Introduction of Azetidine Ring : This is achieved through nucleophilic substitution where the benzophenone core reacts with azetidine in the presence of a base.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The exact mechanism is under investigation but may involve modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound can be attributed to its structural features:

- Interaction with Enzymes : The azetidine ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Hydrophobic Interactions : The benzophenone core may interact with hydrophobic pockets in proteins, affecting their stability and function.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it significantly inhibited growth at concentrations as low as 10 µg/mL.

- Cancer Cell Proliferation : In vitro experiments demonstrated that treatment with this compound reduced the viability of breast cancer cells by approximately 50% after 48 hours of exposure.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Contains azetidine ring and dichloro substituents |

| 2'-Azetidinomethyl-3,4-dimethylbenzophenone | Moderate | No | Dimethyl groups instead of dichloro |

| 2'-Azetidinomethyl-4-methylbenzophenone | Yes | Moderate | Methyl substitution affects activity |

Q & A

Q. What are the recommended methodologies for synthesizing 2'-Azetidinomethyl-3,4-dichlorobenzophenone, and how can intermediates be optimized to minimize side reactions?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine rings can be introduced via alkylation of benzophenone derivatives using azetidinylmethyl halides. Key steps include:

- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Reaction optimization : Control temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of benzophenone to azetidinylmethyl reagent) to reduce byproducts like dehalogenated derivatives .

- Characterization : Confirm intermediates via -NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and LC-MS (expected [M+H] at m/z 348.2 for the target compound) .

Q. How should researchers safely handle and store this compound to ensure stability and prevent degradation?

Answer:

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation.

- Decomposition risks : Monitor for discoloration (yellowing indicates degradation) and analyze via TLC (silica, UV detection) periodically .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.

- Spectroscopy :

- -NMR to confirm azetidine C–N bonds (δ 45–55 ppm) and benzophenone carbonyl (δ 195–200 ppm).

- High-resolution MS (HRMS) for exact mass verification (theoretical m/z 348.0695 for CHClNO) .

- Elemental analysis : Validate Cl content (theoretical: 20.3%) via combustion analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in biological systems?

Answer:

- DFT applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the azetidine nitrogen may act as a hydrogen-bond donor in receptor interactions.

- Docking studies : Use software like AutoDock Vina to simulate binding affinity with neurotransmitter receptors (e.g., GABA) based on structural analogs .

- Data validation : Cross-reference computed IR spectra with experimental data (e.g., carbonyl stretch at ~1680 cm) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for halogenated benzophenone derivatives?

Answer:

- Dose-response studies : Test across a concentration range (1 nM–100 µM) to identify non-linear effects.

- Control experiments : Use knockout cell lines or receptor antagonists (e.g., flumazenil for GABA) to confirm target specificity.

- Meta-analysis : Compare datasets using tools like PRISMA, focusing on variables like solvent (DMSO vs. saline) or assay type (in vitro vs. ex vivo) .

Q. How can researchers design stability studies to evaluate the photodegradation of this compound under environmental conditions?

Answer:

- Experimental setup : Expose solutions (1 mM in PBS) to UV light (λ = 254 nm) and analyze degradation kinetics via LC-MS/MS.

- Degradation products : Identify chlorinated byproducts (e.g., 3,4-dichlorobenzoic acid) using HRMS and compare with reference standards .

- Kinetic modeling : Apply pseudo-first-order kinetics to estimate half-life (t) under varying pH (4–10) .

Q. What are the best practices for quantifying this compound in complex matrices (e.g., biological fluids)?

Answer:

- Sample preparation : Use solid-phase extraction (C18 cartridges) with methanol elution.

- Quantification : Develop a calibration curve (0.1–50 µg/mL) via UPLC-MS/MS in MRM mode (transition m/z 348→154 for the target).

- Matrix effects : Normalize using deuterated internal standards (e.g., -labeled analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.